Product packaging for Batzelladine G(Cat. No.:CAS No. 188112-84-7)

Batzelladine G

Cat. No.: B12767240
CAS No.: 188112-84-7
M. Wt: 669.0 g/mol
InChI Key: FMRPIQGALIIBOX-QHMCLULKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Batzelladine G is a member of the batzelladine family, a fascinating class of polycyclic guanidinium alkaloids (PGAs) derived from marine sponges. These compounds are characterized by their complex structures, typically featuring fused guanidinic portions and are known to exhibit a wide spectrum of potent biological activities . While specific studies on this compound are less common than for other family members, it is recognized among the marine batzelladine alkaloids (MBAs) that have shown promise as inducers of p56lck-CD4 dissociation, indicating potential for immunotherapeutic research . Batzelladines, as a chemical class, have been extensively investigated for their significant antiviral properties, particularly as inhibitors of the HIV-1 virus . More recent computational studies have highlighted the potential of batzelladine analogues, including this compound, as promising inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle, suggesting these compounds should be considered for further in vitro and in vivo antiviral testing . The general structural framework of batzelladines, which includes tricyclic guanidinic moieties and specific side chains, is considered a fundamental pharmacophoric feature for efficient interaction with therapeutic targets . The synthesis of batzelladine alkaloids is an active area of organic chemistry, with strategies employing advanced reactions such as aza-Michael additions, Biginelli condensations, and [4+2] annulations to construct their complex polycyclic architectures . This product, this compound, is offered as a high-purity standard to support ongoing scientific inquiry into marine natural products, their mechanisms of action, and their potential as lead compounds for new therapeutics. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H68N6O3 B12767240 Batzelladine G CAS No. 188112-84-7

Properties

CAS No.

188112-84-7

Molecular Formula

C39H68N6O3

Molecular Weight

669.0 g/mol

IUPAC Name

9-[(1S,4S,6R,10R)-9-hydroxy-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]nonan-2-yl (1S,4S,5S,6R)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate

InChI

InChI=1S/C39H68N6O3/c1-5-6-7-8-9-12-15-18-30-25-34-22-23-35-36(29(4)40-38(41-30)44(34)35)37(46)48-28(3)17-14-11-10-13-16-19-31-26-33-21-20-32-24-27(2)45(47)39(42-31)43(32)33/h27-36,47H,5-26H2,1-4H3,(H,40,41)/t27-,28?,29-,30?,31-,32+,33+,34+,35+,36+/m1/s1

InChI Key

FMRPIQGALIIBOX-QHMCLULKSA-N

Isomeric SMILES

CCCCCCCCCC1C[C@@H]2CC[C@@H]3N2C(=N[C@@H]([C@@H]3C(=O)OC(C)CCCCCCC[C@@H]4C[C@@H]5CC[C@@H]6N5C(=N4)N([C@@H](C6)C)O)C)N1

Canonical SMILES

CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OC(C)CCCCCCCC4CC5CCC6N5C(=N4)N(C(C6)C)O)C)N1

Origin of Product

United States

Preparation Methods

Aza-Michael Addition

  • Utilized to form carbon-nitrogen bonds by conjugate addition of amines to α,β-unsaturated carbonyl compounds.
  • Enables the construction of bicyclic guanidine intermediates critical for the batzelladine core.
  • Often combined with aldol addition and retro-aldol steps in cascade reactions to build complexity efficiently.

1,3-Dipolar Cycloaddition

  • A powerful method to form pyrrolidine rings, which are part of the batzelladine skeleton.
  • Successive 1,3-dipolar cycloadditions have been used to stereoselectively assemble the 2,5-disubstituted pyrrolidine ring system.
  • This method allows for the introduction of stereochemical elements early in the synthesis.

Biginelli Condensation

  • A multicomponent reaction that can be adapted to form heterocyclic intermediates relevant to batzelladine synthesis.
  • Provides a route to functionalized pyrimidine or related heterocycles that can be transformed into guanidine-containing structures.

[4+2] Annulation of N-Alkyl Imines and Vinyl Carbodiimides

  • This cycloaddition strategy forms six-membered rings incorporating guanidine functionalities.
  • Useful for constructing bicyclic intermediates en route to the tricyclic core.

Free-Radical Cyclization

  • Employed to form carbon-carbon bonds in a controlled manner, facilitating ring closure.
  • Can be used to generate bicyclic β-lactam intermediates, which serve as key stereochemical control points.

Palladium- and Rhodium-Catalyzed Cycloadditions

  • Transition metal-catalyzed carboamination and [4+3] cycloadditions have been reported to efficiently build complex ring systems.
  • These catalytic methods offer high regio- and stereoselectivity.

Representative Synthetic Route: Bicyclic β-Lactam Intermediate Strategy

A prominent and versatile approach involves the synthesis of a bicyclic β-lactam intermediate, which serves multiple roles:

  • Controls stereochemistry around the tricyclic skeleton.
  • Acts as a pre-activated coupling partner for side chain installation.
  • Facilitates the formation of the tricyclic guanidine core via intramolecular cyclization.

Key steps include:

  • Preparation of the bicyclic β-lactam via free-radical cyclization or cycloaddition.
  • Opening of the β-lactam ring with a side chain alcohol under Lewis acid activation (e.g., BF3·OEt2).
  • Installation of the guanidine group using N,N-di-Boc-S-methylisothiourea and mercury chloride.
  • Mesylation of alcohol groups followed by intramolecular displacement by guanidine to form the tricyclic core.
  • Final deprotection with formic acid to yield this compound.

This one-pot process efficiently installs the three critical bonds of the core in a stereoselective manner, yielding the target compound with good overall yield (~40-45%) and stereochemical purity.

Detailed Data Table: Comparison of Key Synthetic Methods for this compound

Methodology Key Reaction Type Advantages Challenges Typical Yield Range Reference
Aza-Michael Addition Conjugate addition Efficient ring formation, stereocontrol Requires precise substrate design Moderate to High
1,3-Dipolar Cycloaddition Cycloaddition High stereoselectivity, pyrrolidine formation Multi-step, sensitive conditions Moderate
Biginelli Condensation Multicomponent condensation Rapid heterocycle formation Limited substrate scope Moderate
[4+2] Annulation Cycloaddition Builds bicyclic guanidine intermediates Requires vinyl carbodiimides Moderate
Free-Radical Cyclization Radical-mediated ring closure Enables β-lactam intermediate formation Radical control needed Moderate to High
Palladium-Catalyzed Carboamination Transition metal catalysis High regio- and stereoselectivity Catalyst cost and sensitivity Moderate
Rhodium-Catalyzed [4+3] Cycloaddition Transition metal catalysis Efficient complex ring construction Catalyst availability Moderate

Research Findings and Optimization Notes

  • Stereochemical Control: The bicyclic β-lactam intermediate approach allows for precise stereochemical control, critical for biological activity. Reduction conditions such as K-selectride/KBF4 in toluene have been optimized to improve diastereoselectivity (up to 5:3 d.r.).

  • Side Chain Installation: Activation with BF3·OEt2 facilitates smooth coupling of the side chain to the bicyclic intermediate, enabling modular synthesis and analog generation.

  • Guanidine Installation: The use of N,N-di-Boc-S-methylisothiourea with mercury chloride is effective for guanidine introduction, followed by mesylation and intramolecular displacement to form the tricyclic core in one pot.

  • Yield and Scalability: The concise synthesis can be completed in as few as 8 steps from readily available building blocks, with overall yields around 40-45% for the final steps, demonstrating scalability for further biological evaluation.

  • Alternative Routes: Convergent strategies involving aldol addition–retro-aldol–aza-Michael cascades have been generalized to access various batzelladine analogs, including this compound, by functionalizing a common tropane core.

Chemical Reactions Analysis

Batzelladine G undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction may yield amine-functionalized products .

Comparison with Similar Compounds

Structural Features

The batzelladine family shares a common guanidine-based framework but varies in ring systems, stereochemistry, and substituents. Key structural comparisons include:

Compound Core Structure Key Functional Groups Bioactivity Highlights
Batzelladine G Tricyclic guanidine Guanidine, hydroxyl groups αp56lck-CD4 dissociation (24 µM)
Batzelladine F Tricyclic guanidine Additional hydroxyl substitution αp56lck-CD4 dissociation (100% at 100 µM)
Batzelladine A Bicyclic + tricyclic guanidine Aromatic tricyclic core Anti-HIV (gp120-CD4 inhibition)
Batzelladine K Tricyclic guanidine Biomimetic synthesis (12% yield) Antimalarial (P. falciparum FcB1)
Batzelladine D Bicyclic guanidine Simplified core Synthetic model for stereochemical studies

Bioactivity Profiles

  • Anti-HIV Activity :

    • Batzelladines A and B inhibit HIV gp120 binding to CD4 receptors, a mechanism distinct from this compound’s role in αp56lck-CD4 dissociation .
    • Batzelladine F exhibits stronger αp56lck-CD4 dissociation (100% at 100 µM) compared to this compound (24 µM) and the H/I mixture (7.1 µM) .
  • Synthetic Accessibility :

    • Batzelladine D and A have been synthesized via [4+2]-annulation and biomimetic routes , whereas this compound’s synthesis remains unreported, likely due to its complex stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.